![molecular formula C16H17Cl2NO B14546549 Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]- CAS No. 61785-42-0](/img/structure/B14546549.png)
Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has additional chlorine and amino substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols often involves nucleophilic aromatic substitution reactions. For this compound, a possible synthetic route could involve the reaction of 4-chlorobenzyl chloride with 3-chloropropylamine under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of phenols typically involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. for more complex phenols like 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]-, specialized synthetic routes involving multiple steps and specific reagents are required .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]- can undergo various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Quinones derived from phenols can be reduced back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine and amino groups can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-: Similar structure but lacks the amino and additional chlorine substituents.
Phenol, 4-chloro-2-methyl-: Contains a methyl group instead of the amino and additional chlorine substituents.
Phenol, 4-chloro-3-methyl-: Similar structure with a methyl group at a different position.
Uniqueness
Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]- is unique due to the presence of both chlorine and amino substituents, which can significantly alter its chemical properties and biological activity compared to other phenols .
Properties
CAS No. |
61785-42-0 |
|---|---|
Molecular Formula |
C16H17Cl2NO |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4-chloro-2-[(3-chloropropylamino)-phenylmethyl]phenol |
InChI |
InChI=1S/C16H17Cl2NO/c17-9-4-10-19-16(12-5-2-1-3-6-12)14-11-13(18)7-8-15(14)20/h1-3,5-8,11,16,19-20H,4,9-10H2 |
InChI Key |
YRYMJPSIXZUASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzenesulfonyl)-2-[(3-chlorophenyl)sulfanyl]thiophene](/img/structure/B14546469.png)
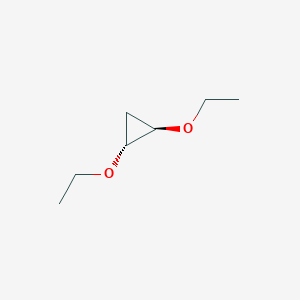
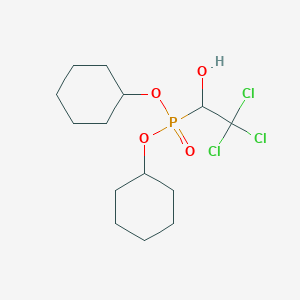
![N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14546489.png)
![Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate](/img/structure/B14546490.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide]](/img/structure/B14546492.png)
![4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14546498.png)
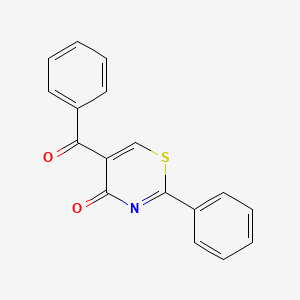
![Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B14546503.png)
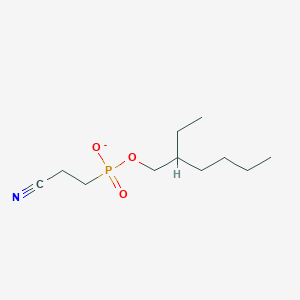
![2-[Methoxy(phenyl)phosphoryl]ethyl acetate](/img/structure/B14546512.png)

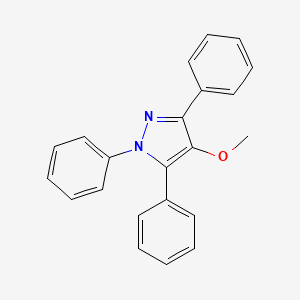
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile](/img/structure/B14546543.png)
